molecular formula C10H19ClO3 B15366734 Ethyl (S)-8-chloro-6-hydroxyoctanoate

Ethyl (S)-8-chloro-6-hydroxyoctanoate

Cat. No.: B15366734
M. Wt: 222.71 g/mol
InChI Key: YSFJHUHDLIFMPB-VIFPVBQESA-N
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Description

Ethyl (S)-8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is a chiral ester with the molecular formula C₁₀H₁₉ClO₃ and a molecular weight of 222.709 g/mol . It serves as a critical intermediate in synthesizing α-lipoic acid (ALA), a potent antioxidant . Structurally, it features:

  • An ethyl ester group at the carboxyl terminus.
  • A hydroxyl group (-OH) at the C6 position.
  • A chlorine atom at the C8 position.
  • A chiral center at C6, conferring (S)-stereochemistry.

This compound is synthesized via enzymatic reduction of ethyl 8-chloro-6-oxooctanoate using engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), achieving high enantioselectivity (>99% ee in some cases) . Its industrial relevance lies in its role as a precursor to (R)-α-lipoic acid, though the (S)-enantiomer is less commonly studied .

Properties

Molecular Formula

C10H19ClO3

Molecular Weight

222.71 g/mol

IUPAC Name

ethyl (6S)-8-chloro-6-hydroxyoctanoate

InChI

InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3/t9-/m0/s1

InChI Key

YSFJHUHDLIFMPB-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)CCCC[C@@H](CCCl)O

Canonical SMILES

CCOC(=O)CCCCC(CCCl)O

Origin of Product

United States

Scientific Research Applications

Ethyl (S)-8-chloro-6-hydroxyoctanoate is a compound with diverse applications, particularly as a chiral precursor in synthesizing pharmaceutical products and as an intermediate in chemical synthesis. Its structure, featuring a hydroxyl group at the sixth position and a chlorine atom at the eighth position, makes it valuable in various biological and chemical processes.

Scientific Research Applications

Ethyl 8-chloro-6-hydroxyoctanoate is used in biological studies for the enzymic resolution of chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate .

Synthesis of Lipoic Acid

Overview: Ethyl 8-chloro-6-hydroxyoctanoate is primarily used in synthesizing α-lipoic acid, a compound known for its antioxidant properties and therapeutic applications.

Process:

  • It serves as a chiral precursor for the enzymatic resolution of chlorohydrin, which is essential for synthesizing both (R)- and (S)-α-lipoic acid.
  • Enzymatic methods that utilize lipases facilitate the enantioselective transacylation of this ester with vinyl acetate, which yields high-purity lipoic acid derivatives [1, 7].

Case Study: Zhou et al. (2014) demonstrated the effectiveness of ethyl 8-chloro-6-hydroxyoctanoate in producing (R)-α-lipoic acid through enzymatic methods, achieving significant yields and enantiomeric purity [1, 7].

Intermediate for Chemical Synthesis

Overview: Ethyl 8-chloro-6-hydroxyoctanoate is used as an intermediate in various chemical syntheses, especially in producing other chlorinated compounds [4, 7].

Applications:

  • It can be converted into 6,8-dichlorooctanoic acid esters through hydrolysis and subsequent reactions with inorganic acids, useful in further synthetic applications [4, 7].
  • The compound can also undergo ester interchange reactions to form polymers, making it valuable in materials science [4, 7].

Biological Studies

Overview: Ethyl 8-chloro-6-hydroxyoctanoate is employed in biological studies because of its structural properties [1, 7].

Applications:

  • It is used in research focusing on enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and carbonyl reductases for producing chiral alcohols from ketones [6, 7].
  • Its role as a chiral building block makes it essential for studying stereochemistry and reaction mechanisms in organic chemistry.

Pharmaceutical Applications

Overview: Beyond lipoic acid synthesis, ethyl 8-chloro-6-hydroxyoctanoate has potential applications in drug development.

Applications:

  • Its derivatives may serve as precursors for various pharmaceutical agents due to their biological activity and ability to modify pharmacokinetics.
  • Research into its safety profile and efficacy is ongoing to explore its potential therapeutic benefits.

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Methyl Esters

Ethyl (S)-8-chloro-6-hydroxyoctanoate shares structural and functional similarities with methyl (R)-8-chloro-6-hydroxyoctanoate, another key ALA intermediate. Key differences include:

Parameter This compound Methyl (R)-8-Chloro-6-Hydroxyoctanoate
Ester Group Ethyl (-OCH₂CH₃) Methyl (-OCH₃)
Enantiomer (S)-configuration (R)-configuration
Synthesis Yield ~85% (via CpAR2 ketoreductase) 98% ee, 391 g L⁻¹ d⁻¹ (via SsCR variant)
Catalyst Loading High (10 g L⁻¹ dry cells) Moderate (60 g L⁻¹ wet cells)

Key Findings :

  • The ethyl ester exhibits slightly lower space-time yields compared to the methyl ester , likely due to steric hindrance from the larger ethyl group .
  • Methyl esters are more commonly used industrially due to their cost-effectiveness and compatibility with KRED variants like SsCR .

Halogen-Substituted Analogs

Compounds with alternative halogen substitutions or positions include ethyl 6-hydroxy-8-phenyloctanoate and ethyl pyruvate:

Compound Key Features Applications
Ethyl (S)-8-Cl-6-OH-Oct Chlorine at C8 enhances electrophilicity for nucleophilic sulfur substitution . ALA synthesis .
Ethyl 6-OH-8-Ph-Oct Phenyl group at C8 increases lipophilicity and steric bulk . Supramolecular chemistry .
Ethyl Pyruvate Simpler α-ketoester with anti-inflammatory properties . Medical research (e.g., sepsis treatment).


Key Findings :

  • Chlorine substitution at C8 is essential for downstream sulfur incorporation in ALA synthesis, whereas phenyl groups modify solubility and reactivity for non-biological applications .
  • Ethyl pyruvate, though structurally simpler, lacks the stereochemical complexity required for chiral drug intermediates .

Key Findings :

  • Engineered enzymes like CpAR2 and SsCR achieve superior stereocontrol compared to chemical methods, avoiding racemization .
  • Chemical routes are largely obsolete due to environmental and efficiency concerns .

Q & A

Q. What are the common synthetic routes for Ethyl (S)-8-chloro-6-hydroxyoctanoate in laboratory settings?

The compound is typically synthesized via a three-stage process:

  • Stage 1 : Esterification of monomethyl/monoethyl adipate with thionyl chloride to form 8-chloro-6-ketooctanoate.
  • Stage 2 : Reduction of the ketone group using agents like thionyl chloride in pyridine to yield 8-chloro-6-hydroxyoctanoate.
  • Stage 3 : Enzymatic stereoselective reduction (e.g., engineered ketoreductases) to achieve the (S)-configuration . Key reagents include anhydrous aluminum chloride (Friedel-Crafts catalyst) and sodium disulfide for sulfur incorporation in downstream steps .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions (e.g., hydroxyl and chloro groups).
  • Infrared (IR) Spectroscopy : Identifies functional groups like ester carbonyl and hydroxyl stretches.
  • Chiral High-Performance Liquid Chromatography (HPLC) : Measures enantiomeric excess (e.g., achieving >98% ee in engineered systems).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

Q. What role does this compound serve in the biosynthesis of α-lipoic acid?

The compound acts as a chiral intermediate in the three-step synthesis of α-lipoic acid. After reduction to the hydroxy derivative, sulfur atoms replace chlorine via sodium disulfide, followed by hydrolysis to yield the final product .

Q. How is the enantiomeric excess (ee) of this compound determined experimentally?

Chiral resolution methods include:

  • Polarimetry : Measures optical rotation differences between enantiomers.
  • Chiral Derivatization : Uses chiral auxiliaries for NMR or HPLC analysis.
  • Chiral Stationary Phases : HPLC columns with cyclodextrin or cellulose-based phases to separate enantiomers .

Q. What safety considerations are critical when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of chlorinated intermediates.
  • Avoid inhalation or skin contact; store in cool, dry conditions away from oxidizing agents .

Advanced Research Questions

Q. How can ketoreductase enzymes be engineered to improve enantioselectivity in this compound synthesis?

  • Structure-Guided Mutagenesis : Targeting active-site residues (e.g., L211H/V127A/L135I mutations in Scheffersomyces stipitis ketoreductase) enhances substrate binding and reduces steric hindrance.
  • Directed Evolution : High-throughput screening of mutant libraries under substrate stress improves catalytic efficiency (e.g., increasing kcat from 2.1 s<sup>−1</sup> to 16.8 s<sup>−1</sup>) .

Q. What computational methods elucidate reaction mechanisms in the stereoselective reduction of 8-chloro-6-ketooctanoate esters?

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity (e.g., hybrid functionals like B3LYP for exchange-correlation energy calculations).
  • Molecular Dynamics (MD) Simulations : Analyzes enzyme-substrate interactions at atomic resolution (e.g., hydrogen bonding networks in ketoreductase active sites) .

Q. How do researchers resolve contradictions in reported yield data across catalytic systems?

  • Comparative Kinetic Studies : Evaluate turnover frequency (kcat) and substrate inhibition thresholds.
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability in reaction conditions (e.g., temperature, solvent polarity).
  • Control Experiments : Isolate variables like enzyme purity or cofactor availability .

Q. What strategies mitigate substrate inhibition in enzymatic synthesis?

  • Enzyme Engineering : Modify substrate-binding pockets to reduce non-productive binding (e.g., SsCRL211H mutant eliminates inhibition).
  • Process Optimization : Use fed-batch reactors to maintain low substrate concentrations during catalysis .

Q. How do solvent systems and temperature affect kinetic resolution in this compound synthesis?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance enzyme stability but may reduce substrate solubility.
  • Temperature Gradients : Lower temperatures (e.g., 25°C vs. 37°C) improve enantioselectivity by stabilizing transition-state interactions.
  • Empirical optimization is required to balance reaction rate and ee .

Q. What molecular dynamics simulations reveal about stereocontrol in ketoreductase-catalyzed reactions?

Simulations identify key residues (e.g., Tyr152, Asp259) that stabilize the (S)-enantiomer via hydrogen bonding and hydrophobic interactions. Free-energy landscapes predict enantiomer preference, guiding rational enzyme design .

Q. How do isotopic labeling studies validate proposed biosynthetic pathways?

  • <sup>13</sup>C-Labeling : Tracks carbon flux during reduction and sulfur incorporation steps.
  • Deuterium Exchange Mass Spectrometry : Confirms proton transfer mechanisms in enzymatic steps .

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